molecular formula C19H17N3OS B2842359 N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 396719-70-3

N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2842359
CAS No.: 396719-70-3
M. Wt: 335.43
InChI Key: NXQHADYOHMZQGD-UHFFFAOYSA-N
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Description

N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a complex organic compound featuring a thienopyrazole core, which is a fused heterocyclic system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thienopyrazole Core: This step involves the cyclization of a suitable precursor, such as a 2-aminothiophene derivative, with a hydrazine derivative under acidic or basic conditions to form the thienopyrazole ring.

    Substitution Reactions:

    Amidation: The final step involves the coupling of the thienopyrazole intermediate with benzoyl chloride to form the benzamide moiety. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of high-throughput screening techniques to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienopyrazole core, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, targeting the carbonyl group in the benzamide moiety.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions. For example, halogenation can be performed using reagents like bromine or chlorine in the presence of a catalyst.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Lewis acids like aluminum chloride for substitution reactions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones from the thienopyrazole ring.

    Reduction: Conversion of the benzamide to a primary amine.

    Substitution: Halogenated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

The compound has potential applications in biology as a probe for studying enzyme interactions and as a scaffold for the development of bioactive molecules. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features suggest it could act as an inhibitor for certain enzymes or receptors, making it a candidate for the treatment of diseases such as cancer or inflammatory disorders.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific electronic or optical properties. Its heterocyclic core is of interest for the design of organic semiconductors and other advanced materials.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide: Similar structure but with an acetamide group instead of a benzamide.

    N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide: Similar structure but with a p-tolyl group instead of an o-tolyl group.

Uniqueness

N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is unique due to the specific positioning of the o-tolyl group, which can influence its reactivity and binding properties. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs.

By understanding the detailed synthesis, reactivity, and applications of this compound, researchers can further explore its potential in various scientific and industrial fields.

Properties

IUPAC Name

N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3OS/c1-13-7-5-6-10-17(13)22-18(15-11-24-12-16(15)21-22)20-19(23)14-8-3-2-4-9-14/h2-10H,11-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXQHADYOHMZQGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C3CSCC3=N2)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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